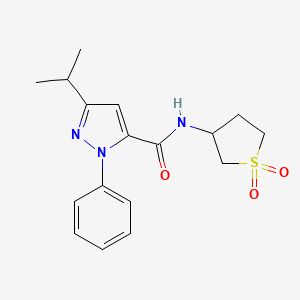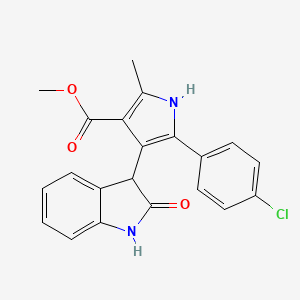![molecular formula C18H16BrN3O2 B14934302 N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide](/img/structure/B14934302.png)
N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a bromine atom and an acetamide group attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino group.
Coupling Reaction: Finally, the brominated indole and the acetylated phenyl ring are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:
N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.
N-[3-(acetylamino)phenyl]-2-(5-fluoro-1H-indol-1-yl)acetamide: Contains a fluorine atom, which can influence the compound’s stability and interaction with biological targets.
N-[3-(acetylamino)phenyl]-2-(5-iodo-1H-indol-1-yl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H16BrN3O2 |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-9-14(19)5-6-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChIキー |
UBNPTQKXJONQFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B14934231.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B14934246.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B14934255.png)


![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B14934289.png)
![3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one](/img/structure/B14934294.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B14934306.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934310.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14934316.png)
